2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
Overview
Description
“2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide” is a chemical compound with the empirical formula C9H8Cl2N2O2 . It is a solid substance . This compound is commercially available and is used in various research fields .
Molecular Structure Analysis
The molecular weight of “2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide” is 247.08 . The SMILES string representation of the molecule is O=C(O)CC1=CN(C=C(Cl)C=C2)C2=N1.Cl .Physical And Chemical Properties Analysis
The compound is a solid and has a density of approximately 1.55±0.1 g/cm3 . Other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Scientific Research Applications
Biological Activity and Chemical Synthesis
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide and its derivatives have been extensively studied for their diverse biological activities and potential in chemical synthesis. For instance, the reaction of certain pyrimidine derivatives with methyl chloroacetate, followed by hydrazinolysis, yielded compounds including 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide derivatives. These compounds demonstrated a pronounced plant growth-stimulating effect, highlighting their potential in agricultural applications (Pivazyan et al., 2019). Additionally, the synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives, including 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide, has been explored to develop novel compounds with potential pharmacological properties (Rousseau & Robins, 1965).
Material Science and Coordination Chemistry
In the field of material science, derivatives of 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide have been utilized to engineer novel materials with unique properties. For example, positional isomers of this compound were used to synthesize organic materials that exhibit reversible phosphorescent color switching in response to acid-base vapor stimuli, showcasing their potential in developing dynamic functional materials (Li & Yong, 2019). Furthermore, the compound has been employed in the construction of coordination polymers, which were further assembled into supramolecular frameworks, demonstrating its versatility in the field of coordination chemistry and material design (Yin et al., 2021).
Molecular Docking and Antimicrobial Activities
The compound and its derivatives have also been subjected to in silico molecular docking screenings, revealing moderate to good binding energies, suggesting potential as bioactive molecules targeting specific proteins (Flefel et al., 2018). Furthermore, studies have identified the antimicrobial and antioxidant activities of these compounds, indicating their potential applications in medical and pharmaceutical research (Bektaş et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-6-1-2-8-12-7(3-9(15)13-11)5-14(8)4-6/h1-2,4-5H,3,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISGZYZLALLALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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